(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both aromatic and heterocyclic components, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could optimize the synthesis process, reducing the reaction time and improving the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex diazinane structure.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with different substituents and biological activities.
Uniqueness
(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of aromatic and heterocyclic components, as well as its potential for diverse chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C19H15N3O8 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15N3O8/c1-29-13-5-3-11(4-6-13)21-18(25)14(17(24)20-19(21)26)8-10-7-12(22(27)28)9-15(30-2)16(10)23/h3-9,23H,1-2H3,(H,20,24,26)/b14-8+ |
InChI Key |
ZKFYJEMAPLVOJT-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O)C(=O)NC2=O |
Origin of Product |
United States |
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